molecular formula C27H21ClFN3OS2 B2602817 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one CAS No. 379236-09-6

1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2602817
CAS No.: 379236-09-6
M. Wt: 522.05
InChI Key: TYMITTAFULFPDU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrrole core substituted with a 3-chloro-4-fluorophenyl group and methyl groups at positions 2 and 3. The ethanone moiety is linked via a sulfanyl bridge to a thieno[2,3-d]pyrimidine scaffold, which is further substituted with a phenyl group at position 6 and a methyl group at position 4. The synthesis likely involves multi-step coupling reactions, leveraging sulfur-based linkages to connect the pyrrole and pyrimidine moieties .

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3OS2/c1-15-11-20(16(2)32(15)19-9-10-23(29)22(28)12-19)24(33)14-34-26-21-13-25(18-7-5-4-6-8-18)35-27(21)31-17(3)30-26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMITTAFULFPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Thienopyrimidine Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine moieties through a carbon-sulfur bond formation, typically using a thiol and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethanone exhibit promising anticancer properties. A study highlighted a novel anticancer compound identified through screening drug libraries on multicellular spheroids, emphasizing the importance of such compounds in cancer treatment strategies .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For instance, related compounds have shown selective inhibition of butyrylcholinesterase (BChE), making them potential candidates for treating Alzheimer's disease . The mechanism involves the compound's ability to interact with the enzyme's active site, thus preventing substrate binding.

Case Study 1: Anticancer Screening

A comprehensive screening of a drug library revealed that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The study involved detailed assessments of cell viability and apoptosis induction .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. The protective mechanism is attributed to the modulation of signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives documented in recent literature. Below is a comparative analysis based on substituent variations and molecular properties:

Compound Name / ID Key Structural Differences Molecular Weight Notable Substituents Potential Implications
Target Compound Reference structure Not provided 3-Chloro-4-fluorophenyl, 2,5-dimethylpyrrole, 2-methyl-6-phenylthienopyrimidine Balanced lipophilicity; halogen and methyl groups may enhance target binding
2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one Trifluoromethyl at phenyl, diphenylthienopyrimidine, ketone at position 4 Not provided 4-Chloro-3-(trifluoromethyl)phenyl, 3,5-diphenylthienopyrimidinone Increased electron-withdrawing effects (CF₃); potential for enhanced metabolic stability
1-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Cyclopenta-fused thienopyrimidine, trifluoromethylphenyl substituent 501.597 Cyclopenta ring, 3-(trifluoromethyl)phenyl Rigid cyclopenta ring may restrict conformational flexibility; higher molecular weight
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone Pyridinone core, hydroxyethyl linker, pyrazole-amino group 440.86 4-Chloro-3-fluorophenyl, pyridinone, pyrazole Hydrophilic hydroxyethyl group may improve solubility; pyrazole could modulate kinase selectivity

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3-chloro-4-fluorophenyl group provides moderate lipophilicity compared to the trifluoromethylphenyl analogue in , which is more hydrophobic. This difference could influence membrane permeability and protein-binding kinetics.

Electron-Withdrawing Groups :

  • The trifluoromethyl group in and enhances electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism. In contrast, the target compound relies on chloro and fluoro substituents for similar stabilization .

Scaffold Flexibility: The pyridinone derivative in incorporates a hydroxyethyl linker, increasing polarity and possibly improving aqueous solubility. However, this modification may reduce blood-brain barrier penetration compared to the target compound’s ethanone-sulfanyl bridge.

Research Findings and Hypotheses

  • Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than ’s cyclopenta-fused system, which requires additional steps for ring formation .
  • Biological Activity Prediction : Analogues with trifluoromethyl groups (e.g., ) often exhibit enhanced pharmacokinetic profiles, suggesting the target compound could benefit from similar substitutions for improved efficacy.
  • Thermodynamic Stability: The diphenylthienopyrimidine in may exhibit higher crystallinity due to aromatic stacking, whereas the target compound’s single phenyl group might favor amorphous solid dispersion formulations.

Biological Activity

The compound 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic molecule that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClFN3OSC_{24}H_{21}ClFN_3OS with a molecular weight of approximately 486.034 g/mol. The structure incorporates a pyrrole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

A study on pyrrole derivatives demonstrated that certain compounds possess significant antibacterial and antifungal properties. For instance, derivatives with a pyrrole scaffold were evaluated against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and showed promising results in inhibiting growth .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
8aE. coli15
8bStaphylococcus aureus20
8cPseudomonas aeruginosa18
8dBacillus cereus22

Anticancer Activity

The compound's structural components suggest potential activity against cancer cell lines. Research indicates that pyrrole derivatives can inhibit cell proliferation in various cancer models. For example, a related compound showed IC50 values in the low micromolar range against human cancer cell lines .

Table 2: Anticancer Activity of Related Pyrrole Compounds

Compound IDCell LineIC50 (µM)
Compound ASJSA-10.22
Compound BMDA-MB-2310.15
Compound CHeLa0.24

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several studies have explored the efficacy of pyrrole-based compounds in preclinical models:

  • Study on Anticancer Effects : A recent investigation into a series of pyrrole derivatives revealed that certain modifications enhanced their antiproliferative effects on cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of synthesized pyrrole derivatives against various pathogens, confirming their potential as therapeutic agents .

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